![molecular formula C19H15NO2S B2741116 (5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE CAS No. 1321680-15-2](/img/structure/B2741116.png)

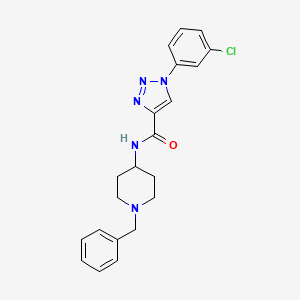

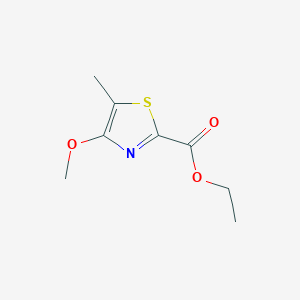

(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate precursors. Detailed synthetic pathways and conditions are available in the literature .

Molecular Structure Analysis

The molecular structure consists of a thiazolidinedione core with two phenyl rings and an allylidene group. The E configuration indicates the double bond geometry. The molecular weight, heavy atom count, and other physicochemical properties play a crucial role in its behavior .

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic additions, oxidation, and reduction. Its reactivity depends on the functional groups present and the reaction conditions .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

(E)-5-((E)-2-methyl-3-phenylallylidene)-3-phenylthiazolidine-2,4-dione and its derivatives have been explored for their antimicrobial properties. A study by Prakash et al. (2010) synthesized a series of compounds related to this chemical and tested their antibacterial and antifungal activities. They found that some compounds exhibited significant inhibitory effects against various bacterial strains like Staphylococcus aureus and Bacillus subtilis, and fungal strains like Aspergillus niger and A. flavus. This indicates potential applications in developing new antimicrobial agents (Prakash, Aneja, Arora, Sharma, & Aneja, 2010).

Glucose Tolerance Improvement

Compounds related to (E)-5-((E)-2-methyl-3-phenylallylidene)-3-phenylthiazolidine-2,4-dione have been studied for their potential in improving glucose tolerance. Schnur and Morville (1986) investigated a series of oxazolidinediones and found that certain compounds led to improvements in glucose tolerance in rats, without causing hypoglycemia. This suggests possible applications in diabetes management (Schnur & Morville, 1986).

Agricultural Fungicide Development

Famoxadone, a compound structurally similar to (E)-5-((E)-2-methyl-3-phenylallylidene)-3-phenylthiazolidine-2,4-dione, was developed as an agricultural fungicide. Sternberg et al. (2001) describe the discovery and optimization of famoxadone, which is effective against various plant pathogens. This highlights the potential of such compounds in agricultural applications, particularly in plant disease control (Sternberg, Geffken, Adams, Pöstages, Gross, Campbell, & Moberg, 2001).

Aldose Reductase Inhibition

Compounds in the thiazolidine-2,4-dione family have been evaluated as aldose reductase inhibitors, which is significant in the treatment of diabetic complications. Sohda et al. (1982) synthesized and assessed a range of 5-arylthiazolidine-2,4-diones for their inhibitory effects on aldose reductase. This enzyme is implicated in diabetic complications, and its inhibition can help manage these conditions (Sohda, Mizuno, Imamiya, Tawada, Meguro, Kawamatsu, & Yamamoto, 1982).

Eigenschaften

IUPAC Name |

(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2S/c1-14(12-15-8-4-2-5-9-15)13-17-18(21)20(19(22)23-17)16-10-6-3-7-11-16/h2-13H,1H3/b14-12+,17-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIRNHKCSBPUQL-SWZGKVDCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=O)S2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-6-ethyl-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2741037.png)

![10-(2,5-dimethylbenzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2741039.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-(5-methylthiophen-2-yl)acetamide](/img/structure/B2741040.png)

![N-(butan-2-yl)-3-{2-[(3-methoxyphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide](/img/structure/B2741042.png)

![3-(2-fluorophenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2741048.png)

![5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride](/img/structure/B2741052.png)

![2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2741053.png)